

BMS-820132: A Technical Guide to a Partial Glucokinase Activator

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Compound of Interest		
Compound Name:	BMS-820132	
Cat. No.:	B11927814	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-820132 is a potent and orally active partial activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis.[1][2] As a key regulator of glucose-stimulated insulin secretion in pancreatic β-cells and glucose disposal in the liver, glucokinase has emerged as a significant therapeutic target for the treatment of type 2 diabetes mellitus. **BMS-820132** has been investigated for its potential to modulate glucokinase activity and thereby improve glycemic control. This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for **BMS-820132**.

Chemical Properties and Data

BMS-820132 is a complex organic molecule with the CAS Number 1001419-18-6.[2][3] Its chemical structure and properties are summarized in the table below.



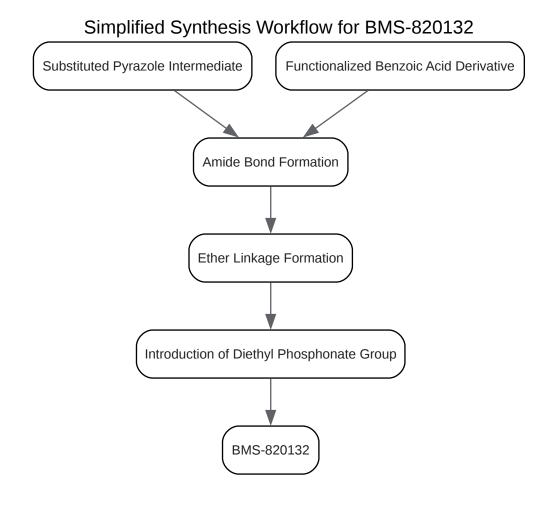
Property	Value	Reference
CAS Number	1001419-18-6	[2][3]
IUPAC Name	Diethyl ((3-(3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate	[4]
Molecular Formula	C26H33N6O7P	[2][3]
Molecular Weight	572.55 g/mol	[2]
SMILES String	CCOP(=0) (CN1C=C(NC(=0)C2=CC(=C(OC3=NC=C(C=N3)C(=0)N4C CC4)C=C2)OC(C)C)C=N1)OC C	[5]
Solubility	Soluble in DMSO.	N/A
Physical State	Solid (powder)	[3]
Melting Point	Not available in the searched resources.	N/A

Synthesis

The synthesis of **BMS-820132** is a multi-step process that involves the formation of key amide and ether linkages, culminating in the introduction of the phosphonate group. While a detailed, step-by-step protocol is not publicly available, the general synthetic route has been described in the scientific literature. The process can be summarized as the coupling of a substituted pyrazole intermediate with a functionalized benzoic acid derivative, followed by the incorporation of the diethyl phosphonate moiety.

Below is a logical workflow diagram illustrating the key stages of the synthesis.





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Caption: Simplified workflow for the synthesis of BMS-820132.

Mechanism of Action and Signaling Pathways

BMS-820132 functions as a partial allosteric activator of glucokinase.[1][6] Glucokinase acts as a glucose sensor in several key metabolic tissues, most notably the pancreatic β -cells and the liver. By binding to an allosteric site on the glucokinase enzyme, **BMS-820132** enhances its catalytic activity, leading to increased phosphorylation of glucose to glucose-6-phosphate. This action has distinct downstream effects in different tissues.

Pancreatic β-Cell Signaling

In pancreatic β -cells, the activation of glucokinase by **BMS-820132** increases the rate of glycolysis. This leads to a rise in the intracellular ATP/ADP ratio, which in turn closes ATP-sensitive potassium (K-ATP) channels on the cell membrane. The closure of these channels



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causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions. The elevated intracellular calcium triggers the exocytosis of insulincontaining granules, resulting in increased insulin secretion.



BMS-820132 Signaling in Pancreatic β -Cells BMS-820132 Glucose activates phosphorylates Glucose-6-Phosphate Glycolysis Increased ATP/ADP Ratio K-ATP Channel Closure Membrane Depolarization Ca2+ Channel Opening

BMS-820132 Signaling in Pancreatic β-Cells

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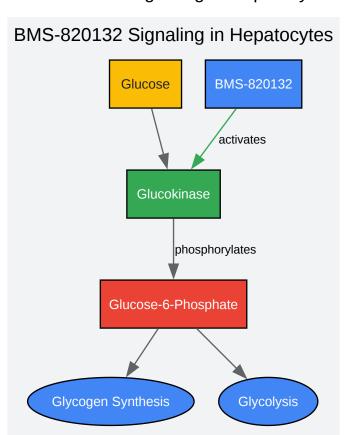
Ca2+ Influx

Caption: Signaling pathway of **BMS-820132** in pancreatic β -cells.



Hepatic Signaling

In the liver, glucokinase activation by **BMS-820132** also increases the formation of glucose-6-phosphate. This has two primary metabolic fates: it can be converted into glycogen for storage or enter the glycolytic pathway to produce pyruvate and subsequently ATP. Both pathways contribute to the liver's role in postprandial glucose uptake and disposal, thereby lowering blood glucose levels.



BMS-820132 Signaling in Hepatocytes

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Caption: Signaling pathway of BMS-820132 in hepatocytes.

Experimental Protocols

The following are generalized protocols for key experiments involving glucokinase activators like **BMS-820132**. Researchers should optimize these protocols based on their specific



experimental setup and objectives.

Glucokinase Activation Assay

This assay measures the ability of a compound to enhance the enzymatic activity of glucokinase. A common method is a coupled-enzyme assay where the production of glucose-6-phosphate is linked to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically.

Materials:

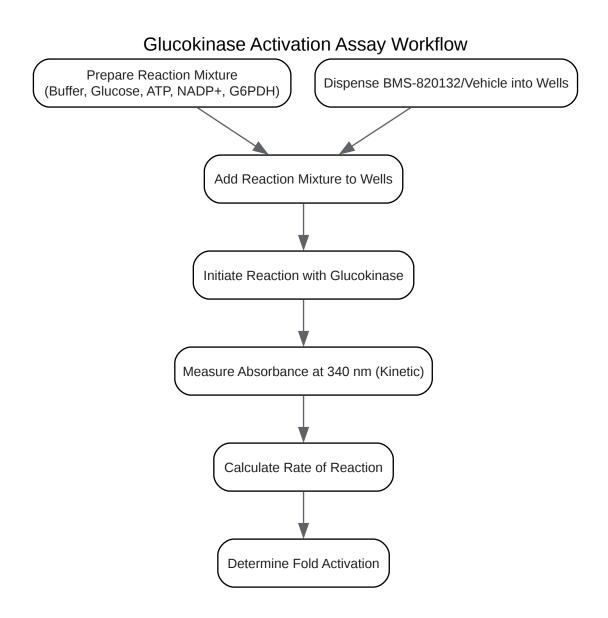
- Recombinant human glucokinase
- Glucose
- ATP
- NADP+
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
- BMS-820132 (or other test compounds) dissolved in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.
- Add a small volume of BMS-820132 solution (at various concentrations) or DMSO (as a vehicle control) to the wells of the microplate.
- · Add the reaction mixture to each well.
- Initiate the reaction by adding glucokinase to each well.



- Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time at a constant temperature.
- The rate of increase in absorbance is proportional to the rate of glucokinase activity.
- Calculate the fold activation by comparing the rates in the presence of BMS-820132 to the vehicle control.



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Caption: Workflow for a typical glucokinase activation assay.



Oral Glucose Tolerance Test (OGTT) in Rodents

An OGTT is a common in vivo experiment to assess the effect of a compound on glucose tolerance.

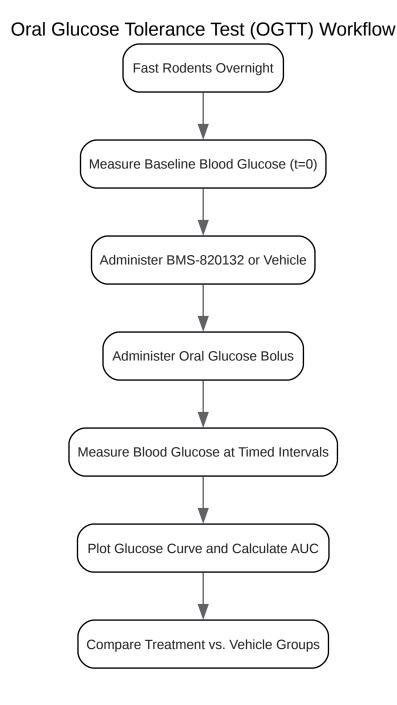
Materials:

- Rodents (e.g., mice or rats), fasted overnight
- BMS-820132 formulation for oral administration
- Vehicle control
- Glucose solution for oral gavage (e.g., 2 g/kg)
- Blood glucose meter and test strips
- Equipment for blood collection (e.g., lancets, micro-hematocrit tubes)

Procedure:

- Fast the animals overnight (approximately 16 hours) with free access to water.
- Record the baseline blood glucose level (t=0) from a tail snip.
- Orally administer BMS-820132 or the vehicle control to the animals.
- After a specific pre-treatment time (e.g., 30-60 minutes), administer an oral glucose bolus.
- Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
- A reduction in the glucose AUC in the BMS-820132-treated group compared to the vehicle group indicates improved glucose tolerance.





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Caption: Workflow for a typical oral glucose tolerance test.

Conclusion

BMS-820132 is a valuable research tool for investigating the role of glucokinase in glucose metabolism and the potential of glucokinase activators as therapeutic agents for type 2 diabetes. This guide provides essential technical information to aid researchers in their studies



with this compound. It is important to note that all experiments should be conducted in accordance with relevant laboratory safety protocols and animal welfare regulations.

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